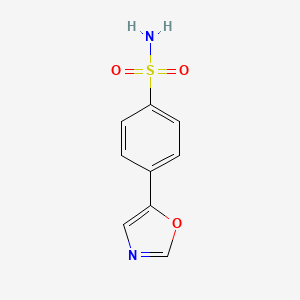

4-(1,3-Oxazol-5-yl)benzenesulfonamide

Descripción general

Descripción

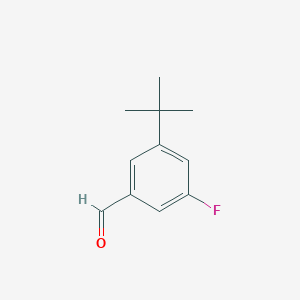

“4-(1,3-Oxazol-5-yl)benzenesulfonamide” is a compound with the molecular formula C9H8N2O3S . It has been studied as a potential inhibitor of human carbonic anhydrase II (hCA II), an enzyme involved in many important physiological and pathological processes . Its inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Synthesis Analysis

A new method for obtaining “4-(1,3-Oxazol-5-yl)benzenesulfonamide” was developed using a diazotization reaction . The synthesis involves multiple stages and the process is characterized by a low total yield of 27% . A significant disadvantage of the process is the formation of difficult-to-regenerate wastes of sulfuric and hydrochloric acids at the second and third stages .Molecular Structure Analysis

The molecular structure of “4-(1,3-Oxazol-5-yl)benzenesulfonamide” is available on PubChem . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Aplicaciones Científicas De Investigación

Antiglaucomatous Drug Development

4-(1,3-Oxazol-5-yl)benzenesulfonamide: has been identified as a promising drug candidate for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for glaucoma treatment . The compound has shown inhibitory constants (Ki ) of 0.05 µM for hCA II, indicating its potential effectiveness .

Antibacterial Applications

This compound has demonstrated a combined potentiated effect when used with carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis, as well as gram-negative bacteria like Escherichia coli . This suggests its use in developing new anti-infective drugs.

Antimonooxidase Activity

The antimonooxidase activity of 4-(1,3-Oxazol-5-yl)benzenesulfonamide has been observed in vitro, which could be beneficial in the development of treatments for diseases where monooxidase enzymes play a role .

Oncology Research

Human carbonic anhydrases are involved in various physiological and pathological processes, including cancer. Inhibitors of these enzymes, like 4-(1,3-Oxazol-5-yl)benzenesulfonamide , are being researched for their potential applications in oncology .

Treatment of Epilepsy

The inhibition of human carbonic anhydrases has been linked to the treatment of epilepsy. As an inhibitor of these enzymes, 4-(1,3-Oxazol-5-yl)benzenesulfonamide could be explored as a treatment option for epilepsy .

Development of Modern Anti-infective Drugs

The compound’s ability to inhibit human carbonic anhydrases, which are involved in many important physiological processes, positions it as a valuable candidate for the development of modern anti-infective drugs .

Synthesis Methodology

Recent advances in the synthesis of oxazole-based molecules have highlighted the importance of the oxazole ring in drug discovery. The synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide can be optimized using modern methods such as the van Leusen oxazole synthesis, which is crucial for the efficient production of medicinal compounds .

Broad Biological Activities

Oxazole compounds are known for their broad biological activities due to their ability to bind with a spectrum of receptors and enzymes. As an oxazole-based molecule, 4-(1,3-Oxazol-5-yl)benzenesulfonamide is part of this significant heterocyclic nucleus, which is central to medicinal chemistry and therapeutic agent discovery .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1,3-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGUKOIYZMTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)

![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)

![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)